molecular formula C19H13Cl2NO3 B2983646 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-32-7

7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2983646
CAS No.: 886156-32-7
M. Wt: 374.22
InChI Key: HMCWMNMDUJRKKP-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . They are derived from benzopyrans (chromones), which are important structural motifs used in the design of compound libraries for the discovery of biologically important compounds .


Synthesis Analysis

An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been presented . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C18H10Cl2N2O2 .


Chemical Reactions Analysis

The synthesis of these compounds involves a multicomponent process . A variety of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be obtained in a one-pot multicomponent reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 242–244 °C . The IR (KBr) values are 2921, 1710 (C = O), 1651 (C = O), 1614, 1477, 1422, 1386, 1276, 1255, 1212, 1137, 1096, 835, 703 cm −1 .

Scientific Research Applications

Photoluminescent Conjugated Polymers

Research has demonstrated the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units, exhibiting strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Antibacterial Agents

Compounds with a structure closely related to 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Organic Electronics and Photovoltaics

Studies on derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have reported their applications in organic electronics and photovoltaics, emphasizing their strong fluorescence, good solubility, and potential as donor materials for solution-processed organic photovoltaic cells (Wu et al., 2011).

Surface Modification for Improved Dispersibility

The surface of organic pigments, including those based on pyrrolo[3,4-c]pyrrole-1,4-dione, has been modified using mixed-micelle systems to enhance their dispersibility, indicating the potential for improving the physical properties of pigments for industrial applications (Š. Fabjan et al., 2016).

Antitubercular Agents

Research on the synthesis and evaluation of novel aryl and heteroaryl tethered compounds, including pyridines and dihydro-6H-quinolin-5-ones derived from reactions involving pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, has shown promising antitubercular activity, suggesting potential applications in developing treatments for tuberculosis (Kantevari et al., 2011).

Future Directions

The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

7-chloro-1-(3-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c1-9-6-14-12(8-13(9)21)17(23)15-16(10-4-3-5-11(20)7-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCWMNMDUJRKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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